Br-PEG3-CH2COOH

Thiol alkylation kinetics Bioconjugation chemistry Cross-linker reactivity

Br-PEG3-CH2COOH (CAS 1346502-15-5, also referred to as Bromo-PEG3-acid or Bromo-PEG3-CH2COOH) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a bromide group at one terminus and a carboxylic acid group at the other, with a defined molecular weight of 271.11 g/mol and the molecular formula C8H15BrO5. The compound consists of three ethylene glycol repeating units, which confer hydrophilic properties that enhance aqueous solubility in bioconjugation and targeted protein degradation applications.

Molecular Formula C8H15BrO5
Molecular Weight 271.11 g/mol
Cat. No. B606392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBr-PEG3-CH2COOH
SynonymsBromo-PEG3-CH2CO2H
Molecular FormulaC8H15BrO5
Molecular Weight271.11 g/mol
Structural Identifiers
InChIInChI=1S/C8H15BrO5/c9-1-2-12-3-4-13-5-6-14-7-8(10)11/h1-7H2,(H,10,11)
InChIKeyMNTZZZWRXHWCSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Br-PEG3-CH2COOH Procurement Guide: Technical Specifications and Differentiation of a PEG3-Based Heterobifunctional Linker


Br-PEG3-CH2COOH (CAS 1346502-15-5, also referred to as Bromo-PEG3-acid or Bromo-PEG3-CH2COOH) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker containing a bromide group at one terminus and a carboxylic acid group at the other, with a defined molecular weight of 271.11 g/mol and the molecular formula C8H15BrO5 . The compound consists of three ethylene glycol repeating units, which confer hydrophilic properties that enhance aqueous solubility in bioconjugation and targeted protein degradation applications . As a member of the PEG-based PROTAC linker class, Br-PEG3-CH2COOH serves as a building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs), where the carboxylic acid can be activated (e.g., with EDC, DCC, or HATU) to form stable amide bonds with primary amines, while the bromide terminus functions as an excellent leaving group for nucleophilic substitution reactions with thiols, amines, and alcohols .

Why Br-PEG3-CH2COOH Cannot Be Directly Substituted with PEG2 or PEG4 Analogs: Evidence-Based Linker Selection Criteria


Generic substitution of Br-PEG3-CH2COOH with alternative PEG-length analogs (e.g., Br-PEG2-CH2COOH or Br-PEG4-CH2COOH) or alternative reactive group variants (e.g., chloroacetate or maleimide derivatives) is not scientifically justified without empirical validation of degradation efficiency, ternary complex formation, and conjugate solubility. Systematic structure-activity relationship studies in PROTAC development demonstrate that linker length directly modulates degradation potency: PEG2 linkers provide the smallest hydration shell and are suited to 'tight' binding geometries where ligand pockets are situated face-to-face, while PEG4 and longer linkers confer extended reach for spatially separated binding sites [1]. Furthermore, the bromide leaving group occupies an intermediate position in the thiol reactivity hierarchy—positioned between the more reactive iodoacetate and maleimide groups and the less reactive chloroacetate and acrylate groups—with reaction rates that increase exponentially with pH over the range of 7.4 to 8.6 [2]. This reactivity profile makes Br-PEG3-CH2COOH particularly suitable for applications requiring controlled, pH-dependent conjugation kinetics rather than the rapid, less pH-discriminating reactivity of maleimides, which react approximately 2-3 orders of magnitude faster with thiols at pH 6.5 [3]. The quantitative evidence presented in Section 3 establishes the specific performance boundaries within which Br-PEG3-CH2COOH provides measurable advantages over its closest analogs.

Quantitative Comparative Evidence for Br-PEG3-CH2COOH: Thiol Reactivity, PROTAC Degradation Efficiency, and Solubility Differentiation


Thiol Reactivity Hierarchy: Bromoacetate vs. Iodoacetate, Maleimide, and Chloroacetate Comparative Kinetics

Br-PEG3-CH2COOH contains a bromoacetate group whose thiol reactivity has been quantitatively characterized relative to alternative electrophilic groups. In a systematic study measuring thiol reaction rate constants across a pH range of 7.4 to 8.6, the order of reactivity was determined to be maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide, with rates increasing exponentially with increasing pH [1]. This places the bromoacetate group of Br-PEG3-CH2COOH in an intermediate kinetic position: approximately 2-3 orders of magnitude slower than maleimide at pH 6.5, enabling kinetic discrimination between the two functional groups when both are present in a synthetic sequence [2], yet substantially faster than chloroacetate derivatives, which exhibit markedly slower thiol alkylation rates [3]. The thiol-bromoacetyl reaction proceeds most favorably in the pH range of 7.5–9.0, whereas the thiol-maleimide reaction must be conducted at a much lower pH (6.5–7.5) to avoid competing reactions with primary amines [4]. This pH-dependent reactivity window provides Br-PEG3-CH2COOH with greater operational flexibility in multi-step bioconjugation protocols where pH control can be used to achieve chemoselectivity.

Thiol alkylation kinetics Bioconjugation chemistry Cross-linker reactivity

PROTAC Degradation Efficiency: PEG3 Linker Length Optimization Relative to PEG2 and PEG4 Analogs

The PEG3 linker length of Br-PEG3-CH2COOH represents a critical design parameter in PROTAC development, with systematic studies demonstrating that linker length directly modulates degradation efficiency. In structure-activity relationship evaluations of ERα-targeting PROTACs, the PEG3 linker-containing construct exhibited superior degradation activity compared to both shorter PEG2 and longer PEG4 linker variants, establishing PEG3 as the optimal length for achieving effective ternary complex formation between the target protein and E3 ligase [1]. More broadly, PEG3-containing PROTACs have demonstrated potent degradation activity across multiple target classes: a PEG3-based BTK degrader (SJF620) achieved a DC50 of 7.9 nM , while PEG3-linked PROTACs targeting BRD4, EGFR, and ALK have shown DC50 values ranging from low nanomolar to sub-micromolar concentrations depending on ligand pair and cellular context . The PEG2 linker, by contrast, provides the smallest hydration shell and is most suitable for 'tight' geometries where binding pockets are situated almost face-to-face, potentially limiting its general applicability across diverse target proteins [2]. Br-PEG3-CH2COOH therefore occupies a versatile 'middle-ground' linker length that balances sufficient reach for ternary complex formation with the compactness needed for efficient cellular permeability.

PROTAC optimization Targeted protein degradation Linker structure-activity relationship

Solubility and Conjugate Hydrophilicity: PEG3 Spacer Performance in Aqueous Bioconjugation

The three-unit PEG spacer in Br-PEG3-CH2COOH provides quantifiable improvements in aqueous solubility compared to non-PEGylated aliphatic linkers and shorter PEG variants. The hydrophilic PEG spacer increases the solubility of the resulting compound in aqueous media, with the ionizable carboxylic acid group further enhancing water compatibility at physiological pH . In comparative analyses of PEG derivatives, compounds containing PEG3 spacers demonstrate enhanced solubility relative to PEG2-containing analogs, which have a smaller hydration shell and consequently reduced capacity to solubilize hydrophobic payloads . This solubility advantage is critical for ADC development, where low linker hydrophilicity is associated with poor coupling efficiency, ADC aggregation in plasma, and non-specific uptake in body tissues . Studies evaluating bromo-PEG3-acid as a linker in ADC constructs have demonstrated enhanced solubility and stability, leading to improved therapeutic indices in preclinical models . The PEG3 spacer length of Br-PEG3-CH2COOH thus occupies a functional 'sweet spot'—providing sufficient hydrophilicity to mitigate aggregation while maintaining the compact molecular dimensions required for efficient cellular penetration.

Aqueous solubility ADC linker design Bioconjugation efficiency

Heterobifunctional Orthogonality: Sequential Conjugation Capability vs. Homobifunctional Linkers

Br-PEG3-CH2COOH is a heterobifunctional crosslinker featuring a bromo group at one terminus and a carboxyl group at the other, enabling sequential, controlled conjugation of two distinct molecular entities without cross-reactivity or premature polymerization . This orthogonality contrasts with homobifunctional linkers (e.g., PEG diacrylate or bis-maleimide PEG), which carry identical reactive groups at both ends and consequently require careful stoichiometric control to avoid undesired cross-linking or oligomerization. The carboxylic acid terminus of Br-PEG3-CH2COOH can be activated with EDC, DCC, or HATU to form stable amide bonds with primary and secondary amines, while the bromide terminus serves as an excellent leaving group for nucleophilic substitution reactions with thiols, amines, and alcohols under appropriate conditions . This dual reactivity profile enables precise, stepwise assembly of heteroconjugates—for example, first attaching a targeting ligand via amide bond formation at the carboxyl terminus, followed by conjugation of an E3 ligase ligand or cytotoxic payload via nucleophilic substitution at the bromide terminus [1]. The ability to perform sequential conjugation without intermediate protecting group manipulations reduces synthetic steps and improves overall yield compared to approaches requiring orthogonal protection strategies.

Heterobifunctional cross-linking Sequential bioconjugation Site-specific modification

Optimal Procurement-Driven Application Scenarios for Br-PEG3-CH2COOH in PROTAC Development, ADC Synthesis, and Bioconjugation


PROTAC Linker Optimization for Ternary Complex Formation Requiring Intermediate PEG Spacing

Br-PEG3-CH2COOH is optimally deployed as a linker building block in PROTAC development campaigns where the spatial separation between target protein and E3 ligase binding pockets requires an intermediate-length PEG spacer. Systematic structure-activity relationship studies have demonstrated that PEG3 linkers confer superior degradation activity in certain target classes (e.g., ERα) compared to both shorter PEG2 and longer PEG4 variants [1]. Procurement of Br-PEG3-CH2COOH is indicated when initial linker-length screening identifies PEG3 as the optimal tether length, or when building focused PROTAC libraries to evaluate linker length as a variable in ternary complex formation efficiency . The intermediate thiol reactivity of the bromoacetate group, positioned between the ultra-fast maleimide and slower chloroacetate/acrylate chemistries, also makes this linker suitable for PROTAC assembly protocols requiring controlled, pH-dependent conjugation kinetics rather than instantaneous maleimide-thiol coupling [2].

ADC Payload Conjugation Requiring Enhanced Aqueous Solubility and Reduced Aggregation

In antibody-drug conjugate (ADC) development, Br-PEG3-CH2COOH is indicated for payload-linker constructs where the cytotoxic payload exhibits significant hydrophobicity and aggregation in aqueous formulation buffers poses a manufacturing or stability challenge. The three-unit PEG spacer provides sufficient hydrophilicity to mitigate ADC aggregation and non-specific uptake while maintaining the compact molecular dimensions required for efficient tumor penetration [1]. Studies evaluating bromo-PEG3-acid linkers in ADC constructs have demonstrated enhanced solubility and stability, leading to improved therapeutic indices in preclinical models . The heterobifunctional design enables sequential conjugation—first attaching the linker to the payload via amide bond formation at the carboxyl terminus, followed by conjugation to the antibody or targeting moiety via nucleophilic substitution at the bromide terminus—minimizing purification complexity and improving overall yield [2].

Site-Specific Protein Modification in Chemical Biology Tool Compound Synthesis

Br-PEG3-CH2COOH is well-suited for the synthesis of chemical biology tool compounds requiring site-specific, covalent modification of proteins, peptides, or nucleic acids. The bromide terminus provides a versatile handle for nucleophilic substitution with thiol-containing cysteine residues, amine-containing lysine side chains, or other nucleophilic functional groups, while the carboxylic acid terminus enables further derivatization or conjugation to affinity tags, fluorophores, or solid supports [1]. The PEG3 spacer reduces steric hindrance and helps maintain the native conformation of modified proteins compared to shorter or more rigid linkers . This application scenario is particularly relevant for laboratories synthesizing bioconjugates for target engagement studies, pull-down assays, or proximity-dependent labeling experiments where linker length and conformational flexibility directly impact assay performance [2].

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